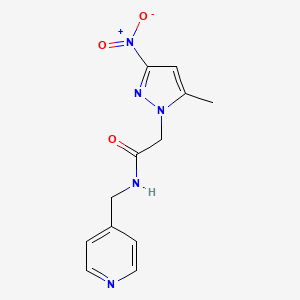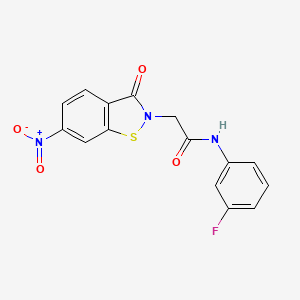![molecular formula C14H8N6O2 B11493424 7-Nitro-5-phenyl-tetrazolo[1,5-a]quinazoline](/img/structure/B11493424.png)
7-Nitro-5-phenyl-tetrazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-NITRO-5-PHENYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINAZOLINE is a heterocyclic compound that belongs to the class of tetrazoloquinazolines. This compound is characterized by a fused ring system that includes a tetrazole ring and a quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-NITRO-5-PHENYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINAZOLINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with sodium azide in the presence of a suitable catalyst, followed by nitration to introduce the nitro group . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-NITRO-5-PHENYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or phenyl-substituted derivatives. These products can have different chemical and biological properties .
Scientific Research Applications
7-NITRO-5-PHENYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINAZOLINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 7-NITRO-5-PHENYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The nitro group plays a crucial role in its biological activity by participating in redox reactions that can lead to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tetrazoloquinazolines: Compounds with similar fused ring systems but different substituents.
Quinazolines: Compounds with a quinazoline ring but lacking the tetrazole ring.
Nitroaromatics: Compounds with nitro groups attached to aromatic rings.
Uniqueness
7-NITRO-5-PHENYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINAZOLINE is unique due to its specific combination of a tetrazole ring, a quinazoline ring, a nitro group, and a phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H8N6O2 |
|---|---|
Molecular Weight |
292.25 g/mol |
IUPAC Name |
7-nitro-5-phenyltetrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C14H8N6O2/c21-20(22)10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)15-14-16-17-18-19(12)14/h1-8H |
InChI Key |
KNPOBTKRUSHFFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=NN3C4=C2C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11493349.png)
![methyl {3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11493350.png)
![11-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B11493357.png)

![N-{2-[(3,4-diethoxyphenyl)acetyl]-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B11493391.png)
![5-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11493398.png)
![3-[({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile](/img/structure/B11493406.png)
![12-(2,5-dimethoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11493414.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11493421.png)
![1-(Naphthalen-2-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol](/img/structure/B11493426.png)
![5-(2-chloro-6-fluorophenyl)-2-(ethylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11493431.png)

![N-(3,4-diethoxybenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11493441.png)
